molecular formula C22H27N3O2 B11359317 1-[2-(2,6-dimethylphenoxy)ethyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole

1-[2-(2,6-dimethylphenoxy)ethyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole

Cat. No.: B11359317
M. Wt: 365.5 g/mol
InChI Key: QZTDMTBBYDESBM-UHFFFAOYSA-N
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Description

1-[2-(2,6-dimethylphenoxy)ethyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2,6-dimethylphenoxy)ethyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole typically involves multiple steps. One common method starts with the preparation of 2,6-dimethylphenol, which is then reacted with epichlorohydrin in the presence of a base like sodium hydroxide to form 2-(2,6-dimethylphenoxy)ethanol. This intermediate is then reacted with 1H-benzimidazole in the presence of a suitable catalyst to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-[2-(2,6-dimethylphenoxy)ethyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[2-(2,6-dimethylphenoxy)ethyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential anticancer and antimicrobial properties.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-[2-(2,6-dimethylphenoxy)ethyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The benzimidazole ring is known to interact with nucleic acids and proteins, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(2,6-dimethylphenoxy)ethyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H27N3O2

Molecular Weight

365.5 g/mol

IUPAC Name

4-[[1-[2-(2,6-dimethylphenoxy)ethyl]benzimidazol-2-yl]methyl]morpholine

InChI

InChI=1S/C22H27N3O2/c1-17-6-5-7-18(2)22(17)27-15-12-25-20-9-4-3-8-19(20)23-21(25)16-24-10-13-26-14-11-24/h3-9H,10-16H2,1-2H3

InChI Key

QZTDMTBBYDESBM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCN2C3=CC=CC=C3N=C2CN4CCOCC4

Origin of Product

United States

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